
3-(3,5-二氟苯氧)丙酸
描述
Synthesis Analysis
The synthesis of compounds similar to 3-(3,5-Difluorophenoxy)propanoic acid often involves multi-step chemical reactions, starting from basic organic or inorganic substrates. For example, the preparative synthesis method for 3-(aminothiocarbonylthio)propanoic acids outlines a continuous process, highlighting the intricacies involved in synthesizing complex molecules (Orlinskii, 1996). Similarly, the synthesis and structural studies of two uracil derivatives provide insights into the crystalline structure of related compounds, showcasing the detailed analytical techniques required to understand their formation (Yao et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds like 3-(3,5-Difluorophenoxy)propanoic acid is crucial for understanding their chemical behavior and potential applications. X-ray diffraction and spectroscopic methods are commonly used to elucidate structural details. For instance, the crystal structures of uracil derivatives have been determined through X-ray diffraction, providing valuable information on their molecular arrangements and interactions (Yao et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of 3-(3,5-Difluorophenoxy)propanoic acid can be inferred from studies on similar compounds. For example, the deoxyfluorination of carboxylic acids with CpFluor demonstrates the potential for transforming carboxylic acids into acyl fluorides or amides, indicating versatile reactivity and applicability in synthetic chemistry (Wang et al., 2021).
Physical Properties Analysis
The physical properties of compounds like 3-(3,5-Difluorophenoxy)propanoic acid, such as solubility, melting point, and stability, are essential for their practical use. While specific studies on this compound are not available, research on structurally related molecules provides insight. For example, the study on polymorphism in pharmaceutical compounds emphasizes the significance of crystal structure on physical properties, which could be relevant for understanding the behavior of 3-(3,5-Difluorophenoxy)propanoic acid under different conditions (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with other molecules, are pivotal for the application of 3-(3,5-Difluorophenoxy)propanoic acid. Studies on related compounds, such as the synthesis and reactivity of 3-(triphenylgermyl)propanoic acid, shed light on potential chemical behaviors and reactions that could be expected from 3-(3,5-Difluorophenoxy)propanoic acid (Zheng et al., 1994).
科学研究应用
食品接触材料的安全评估
- 物质安全: 欧洲食品安全局(EFSA)的一项研究评估了一种相关化合物,3H-全氟-3-[(3-甲氧基-丙氧基)丙酸],得出结论,如果在聚合全氟聚合物用于食品接触材料时符合特定条件,对消费者没有安全顾虑(Andon et al., 2011)。
环境影响和公共健康
- 环境暴露: 研究集中在全氟化物的环境存在和人体负担,包括一种相关化合物ADONA,强调了监测和管理这些物质的重要性,因为它们的持久性和潜在毒性效应(Fromme et al., 2017)。
工业应用和毒性评估
- 工业用途和毒性: 一项关于2,3,3,3-四氟-2-(七氟丙氧基)丙酸铵盐的研究详细介绍了它在全氟聚合物制造中作为加工助剂的用途,并评估了它在动物模型中的吸收、分布、代谢、排泄和动力学,强调了它的快速吸收和排泄(Gannon et al., 2016)。
先进材料开发
- 材料增强: 一项研究探讨了槲皮酸,一种天然存在的酚类化合物,作为引入酚基功能团到分子或大分子中的可再生资源。这种方法为材料科学中的各种应用提供了可能性,强调了材料开发中的可持续替代方案(Trejo-Machin et al., 2017)。
生化相互作用
- 生化相互作用研究: 一项关于3-(三羟基锗基)丙酸的研究表明它有可能与含二醇的糖类化合物发生相互作用,表明由于这些相互作用可能对生理功能产生影响(Shimada et al., 2015)。
安全和危害
属性
IUPAC Name |
3-(3,5-difluorophenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-6-3-7(11)5-8(4-6)14-2-1-9(12)13/h3-5H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDIMXHZLXGAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


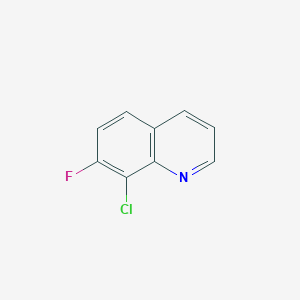
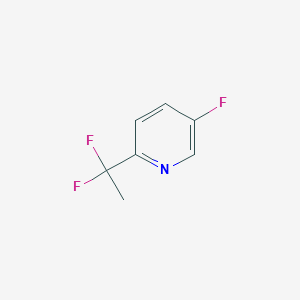
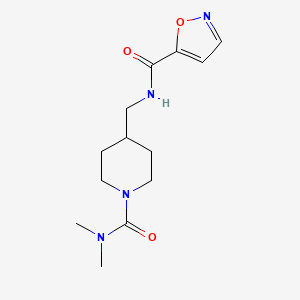
![1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2492068.png)
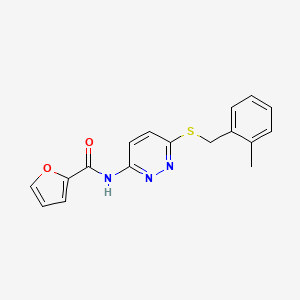
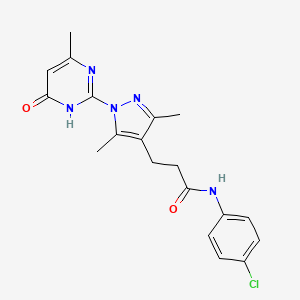
![7-Fluoro-2-methyl-3-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2492071.png)
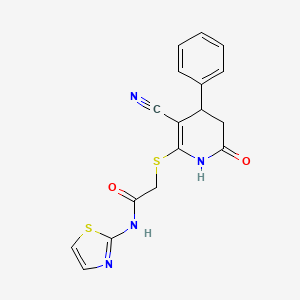
![2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol](/img/structure/B2492073.png)

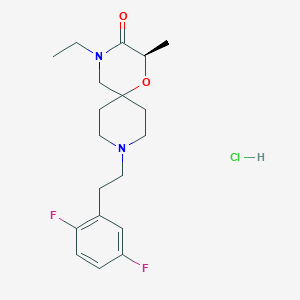
![1-[1-(2,4-Difluorophenyl)ethyl]piperazine](/img/structure/B2492077.png)

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylpropanamide](/img/structure/B2492080.png)